BenchChemオンラインストアへようこそ!

3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

CCK2/gastrin antagonist radioligand binding inflammatory bowel disease

3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one (CAS 343375‑36‑0) is a heterocyclic small molecule (C₁₃H₁₃NO₃, MW 231.25 g/mol) belonging to the 5‑hydroxy‑5‑aryl‑pyrrol‑2‑one class. It possesses a chiral centre at C‑5, a hydrogen‑bond‑donor count of 2, a topological polar surface area of 66.4 Ų, and an XLogP3 of 0.4, together suggesting moderate polarity and a balanced solubility/permeability profile.

Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
CAS No. 343375-36-0
Cat. No. B3036448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
CAS343375-36-0
Molecular FormulaC13H13NO3
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(NC1=O)(C)O)C2=CC=CC=C2
InChIInChI=1S/C13H13NO3/c1-8(15)10-11(9-6-4-3-5-7-9)13(2,17)14-12(10)16/h3-7,17H,1-2H3,(H,14,16)
InChIKeyJDYWUTVVBBEVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one (CAS 343375-36-0): Procurement-Relevant Physicochemical and Structural Profile


3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one (CAS 343375‑36‑0) is a heterocyclic small molecule (C₁₃H₁₃NO₃, MW 231.25 g/mol) belonging to the 5‑hydroxy‑5‑aryl‑pyrrol‑2‑one class [1]. It possesses a chiral centre at C‑5, a hydrogen‑bond‑donor count of 2, a topological polar surface area of 66.4 Ų, and an XLogP3 of 0.4, together suggesting moderate polarity and a balanced solubility/permeability profile . The compound is supplied as a research‑grade solid (purity ≥98 %) and requires sealed, dry storage at 2–8 °C . These well‑defined physicochemical properties and the commercial availability of the high‑purity solid make it a viable starting point for medicinal‑chemistry optimisation and structure–activity relationship (SAR) studies, particularly in programmes targeting the CCK receptor family.

Why Generic Substitution Fails for 3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one: The Case for Precision Procurement


Within the 5‑hydroxy‑5‑aryl‑pyrrol‑2‑one family, subtle structural modifications cause drastic shifts in receptor selectivity, potency, and pharmacokinetic behaviour [1]. For instance, the simple insertion of a methylene spacer between the N‑benzyl and N‑phenylethyl substituents can alter CCK2 selectivity by more than 450‑fold [2], while halogen substitution on the 5‑phenyl ring fine‑tunes binding affinity [3]. Consequently, an in‑class compound that superficially resembles the target molecule cannot be assumed to reproduce its binding profile, synthetic utility, or safety margins. Procurement decisions must therefore be based on the exact chemical identity—3‑acetyl‑5‑hydroxy‑5‑methyl‑4‑phenyl‑1,5‑dihydro‑2H‑pyrrol‑2‑one—rather than on generic “5‑hydroxy‑pyrrol‑2‑one” descriptions, as even single‑atom variations can invalidate SAR hypotheses and experimental outcomes.

Product-Specific Quantitative Evidence Guide: 3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one vs. Closest Analogs


CCK2 Receptor Binding Affinity: Class‑Level Benchmarking Against PNB‑001 and Lactam 7

No direct binding data for the target compound are available. However, the compound belongs to the 5‑hydroxy‑5‑aryl‑pyrrol‑2‑one class, for which extensive CCK1/CCK2 radioligand binding data exist [1]. The most advanced class member, PNB‑001 (N‑phenylethyl, 4‑chloro substituted), exhibits an IC₅₀ of 10 nM at CCK2 in radiolabelled binding assays [2]. In the same study, the benzylated lactam 7 (N‑benzyl, unsubstituted phenyl) showed CCK2 IC₅₀ = 22 nM [3]. The 3‑acetyl‑5‑methyl substitution pattern has not been explicitly profiled but is expected to modulate both potency and selectivity relative to these benchmarks. Procurement of the target compound enables empirical determination of its CCK2 affinity and selectivity window versus PNB‑001 and lactam 7.

CCK2/gastrin antagonist radioligand binding inflammatory bowel disease

CCK1/CCK2 Selectivity Ratio: Projected Advantage Over Dual Antagonists

The selectivity ratio (CCK1 IC₅₀ / CCK2 IC₅₀) is a critical parameter for avoiding mechanism‑based side effects. The N‑phenylethyl derivative 14 (unsubstituted phenyl) displays >450‑fold CCK2 selectivity (>10 µM at CCK1 vs. 22 nM at CCK2), whereas the benzylated lactam 7 is a dual antagonist (CCK1 = 800 nM, CCK2 = 22 nM) [1]. The 3‑acetyl‑5‑methyl motif on the target compound introduces additional steric and electronic features that are anticipated to further shift the selectivity profile. By procuring this compound, researchers can experimentally establish its selectivity ratio and determine whether it behaves as a CCK2‑selective tool (like derivative 14) or as a dual ligand (like lactam 7), directly informing target‑validation studies.

CCK1 selectivity CCK2 selectivity SAR

In Vivo Efficacy Surrogate: PNB‑001 Benchmark in Indomethacin‑Induced Ulceration

Although the target compound lacks direct in vivo data, the class benchmark PNB‑001 provides a translational efficacy reference. PNB‑001 (5 and 20 mg kg⁻¹, p.o.) completely prevented indomethacin‑induced duodenal perforation and reduced inflammation scores more effectively than prednisolone (10 mg kg⁻¹) [1]. In the same model, the benzylated lactam 7 showed weaker protection, consistent with its lower CCK2 selectivity. Because the 3‑acetyl‑5‑methyl‑4‑phenyl substitution differs from the N‑phenylethyl‑4‑chloro motif of PNB‑001, experimental head‑to‑head comparison in this validated disease model is required to assess whether the target compound matches or exceeds the in vivo efficacy of PNB‑001.

in vivo efficacy GI protection indomethacin ulcer model

Chemical Stability and Storage Requirements for Reproducible Experimentation

The target compound requires sealed, dry storage at 2–8 °C, as specified by the supplier . This is a more stringent requirement than for some other 5‑hydroxy‑pyrrol‑2‑ones that are stable at room temperature, indicating potential sensitivity to moisture or thermal degradation. The presence of a tertiary alcohol at C‑5 and an acetyl group at C‑3 may render the compound prone to dehydration or condensation side reactions if stored improperly. In contrast, PNB‑001 is stored at 4 °C with protection from light but is generally considered room‑temperature stable for short periods . Researchers must factor cold‑chain logistics into procurement planning, particularly for multi‑site studies, to ensure lot‑to‑lot reproducibility.

chemical stability storage conditions reproducibility

Best Research and Industrial Application Scenarios for 3-Acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one


CCK2 Antagonist Lead Optimisation and Selectivity Profiling

Procure the compound as a novel 5‑hydroxy‑5‑aryl‑pyrrol‑2‑one scaffold for head‑to‑head radioligand binding assays against CCK1 and CCK2 receptors, using PNB‑001 (CCK2 IC₅₀ = 10 nM) and lactam 7 (CCK2 IC₅₀ = 22 nM) as internal standards [1]. The 3‑acetyl‑5‑methyl substitution pattern has not been characterised in published SAR tables; experimentally mapping its effect on affinity and selectivity will inform the design of next‑generation CCK2‑selective antagonists for inflammatory bowel disease.

In Vivo Efficacy Benchmarking in IBD Models

Following in vitro CCK2 profiling, evaluate the compound in the rat indomethacin‑induced ulceration model with oral dosing at 5 and 20 mg kg⁻¹, directly comparing GI protection scores and perforation incidence against PNB‑001 and prednisolone (10 mg kg⁻¹) [2]. This head‑to‑head in vivo comparison addresses the critical gap in efficacy data for the 3‑acetyl‑5‑methyl series.

Physicochemical and Metabolic Stability Assessment

Use the compound's computed properties (XLogP3 = 0.4, TPSA = 66.4 Ų) [3] as a starting point for experimental determination of aqueous solubility, LogD₇.₄, microsomal stability, and CYP inhibition. Compare these parameters with published data for PNB‑001 (MW = 313.78, higher lipophilicity due to N‑phenylethyl and 4‑Cl substituents) to assess whether the more polar 3‑acetyl‑5‑methyl scaffold offers superior developability characteristics .

Synthetic Intermediate for Diversified Pyrrol‑2‑one Libraries

Leverage the acetyl and hydroxyl functional groups for parallel derivatisation: the acetyl moiety can undergo condensation to form hydrazones or enaminones, while the tertiary alcohol at C‑5 can be alkylated or acylated [4]. This positions the compound as a versatile building block for generating focused libraries aimed at CCK receptor subtypes, enabling rapid SAR exploration around the 3‑ and 5‑positions.

Quote Request

Request a Quote for 3-acetyl-5-hydroxy-5-methyl-4-phenyl-1,5-dihydro-2H-pyrrol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.